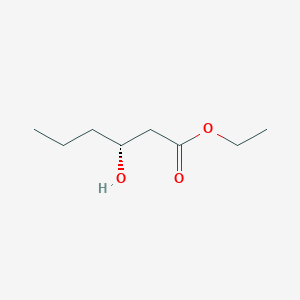

Ethyl (R)-3-hydroxyhexanoate

Overview

Description

Ethyl ®-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. Ethyl ®-3-hydroxyhexanoate is particularly notable for its role in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-3-hydroxyhexanoate can be synthesized through several methods. One common approach is the esterification of ®-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-hydroxyhexanoate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-hydroxyhexanoate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

Hydrolysis: ®-3-hydroxyhexanoic acid and ethanol.

Reduction: ®-3-hydroxyhexanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl ®-3-hydroxyhexanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes

Mechanism of Action

The mechanism of action of ethyl ®-3-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. The ester can be hydrolyzed by esterases to release ®-3-hydroxyhexanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the activation of specific receptors and modulation of enzyme activity .

Comparison with Similar Compounds

Ethyl ®-3-hydroxyhexanoate can be compared with other similar esters such as ethyl butanoate and ethyl hexanoate. While all these compounds share the ester functional group, ethyl ®-3-hydroxyhexanoate is unique due to the presence of the hydroxyl group on the third carbon, which imparts different chemical and physical properties.

List of Similar Compounds

- Ethyl butanoate

- Ethyl hexanoate

- Ethyl acetate

- Methyl butanoate

Ethyl ®-3-hydroxyhexanoate stands out due to its specific structural features, making it valuable in various applications across different fields.

Biological Activity

Ethyl (R)-3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article provides a detailed overview of the biological activity of EHX, supported by research findings, data tables, and case studies.

This compound is an ester derived from 3-hydroxyhexanoic acid. Its chemical formula is C8H16O3, and it is recognized as a volatile compound commonly found in fruits and used as a food additive. The compound's structure is crucial for its biological activity, influencing its interaction with various biological systems.

Antiviral Activity

Recent studies have demonstrated that EHX exhibits significant antiviral properties, particularly against Coxsackievirus B (CVB), a member of the Picornaviridae family. CVB infections are associated with serious health issues such as viral myocarditis and meningitis, and currently, there are no licensed antiviral agents for their treatment.

Research indicates that EHX acts by inhibiting viral RNA replication during the early stages of CVB infection. In vitro studies using HeLa cells showed that EHX significantly reduces the cytopathic effect (CPE) induced by CVB infection. The effective concentration (EC50) of EHX was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was 25.6 μM, resulting in a selective index (SI) of 20.8, indicating a favorable safety profile for potential therapeutic use .

Experimental Findings

The following table summarizes key experimental findings regarding the antiviral activity of EHX:

| Parameter | Value |

|---|---|

| EC50 (Effective Concentration) | 1.2 μM |

| CC50 (Cytotoxic Concentration) | 25.6 μM |

| Selective Index (SI) | 20.8 |

| Virus Type | Coxsackievirus B |

| Cell Line Used | HeLa |

In a dose-response study, EHX was shown to inhibit CVB replication effectively at concentrations ranging from 2 to 8 μM, demonstrating a significant reduction in viral titer both in cell lysates and culture supernatants .

Case Studies

Case Study: Antiviral Efficacy Against CVB

A study aimed at identifying effective antiviral agents against CVB revealed that EHX not only inhibited viral replication but also improved cell viability in infected cultures. The study utilized various concentrations of EHX and measured its effects on both viral load and cell health using MTT assays and microscopy .

- Results : At a concentration of 16 μM, EHX significantly suppressed CVB-induced CPE at both 24 and 48 hours post-infection (hpi), with statistical significance (P < 0.05). This suggests that EHX may serve as a promising candidate for further development as an antiviral agent.

Safety and Regulatory Status

EHX has been approved for use as a food additive, which suggests a favorable safety profile for human consumption. This regulatory status could facilitate its transition into clinical applications for treating viral infections caused by CVB .

Properties

IUPAC Name |

ethyl (3R)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.